

Intellectual property and patents related to Peonidin 3-rutinoside applications

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Compound of Interest		
Compound Name:	Peonidin 3-rutinoside	
Cat. No.:	B12381983	Get Quote

Application Notes and Protocols: Peonidin 3rutinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin responsible for the vibrant red and purple hues in various fruits and vegetables, including blackcurrants, sweet cherries, and European plums.[1] Beyond its role as a natural colorant, this bioactive compound is gaining significant scientific interest for its potential therapeutic applications, attributed to its antioxidant and anti-inflammatory properties.[1][2] This document provides a comprehensive overview of the intellectual property landscape, experimental protocols for its analysis, and insights into its molecular mechanisms of action, tailored for professionals in research and drug development.

While broad patents exist for compositions containing anthocyanins for purposes such as stabilization and general health, specific patents focusing on the therapeutic applications of purified **Peonidin 3-rutinoside** are less common.[3][4][5] This suggests a potential area for novel intellectual property development as research into its specific biological effects progresses.

Quantitative Data



The bioavailability of **Peonidin 3-rutinoside**, like other anthocyanins, is generally low and can vary among individuals.[6] It is absorbed from the stomach and small intestine and undergoes significant metabolism.[6] The tables below summarize the abundance of **Peonidin 3-rutinoside** in various natural sources and its pharmacokinetic parameters. Due to limited data exclusively on **Peonidin 3-rutinoside**, data for the structurally similar cyanidin 3-rutinoside is also included for a more comprehensive overview.[6]

Table 1: Abundance of **Peonidin 3-rutinoside** in Natural Sources

Natural Source	Genus/Species	Abundance (mg/100g Fresh Weight)
European Plum	Prunus domestica	4.85
Blackcurrant	Ribes nigrum	0.000 - 1.280
Sweet Cherry	Prunus avium	0.60 - 27.50
Gooseberry	Ribes uva-crispa	0.00 - 0.06
Strawberry	Fragaria × ananassa	7.6

Source:[1]

Table 2: Pharmacokinetic Parameters of Anthocyanin Rutinosides in Human Plasma Following Oral Administration

Compound	Food Source/Dose	Cmax (nmol/L)	Tmax (h)
Cyanidin 3-rutinoside	Blackcurrant Extract	~20	~1.5

Source:[6]

Experimental Protocols Extraction and Purification of Peonidin 3-rutinoside from Plant Material



This protocol outlines the steps for extracting and purifying **Peonidin 3-rutinoside** from sources like colored potatoes (Solanum tuberosum L.).[2]

a. Extraction:

- Materials: Lyophilized and powdered plant material, Methanol (HPLC grade), Formic acid (or Hydrochloric acid), Deionized water.[1]
- Procedure:
 - Mix the powdered plant material with an extraction solvent (e.g., methanol with 0.1% HCl or 5% formic acid).[1]
 - Use ultrasound-assisted extraction to improve efficiency.
 - Centrifuge the mixture to separate the supernatant containing the anthocyanins.
 - Repeat the extraction process on the pellet to maximize yield.
 - Combine the supernatants to form the crude extract.[1]
- b. Purification using Solid-Phase Extraction (SPE):
- Stationary Phase: C18 SPE cartridge.[2]
- Procedure:
 - Condition the C18 cartridge with methanol followed by acidified water.[1][2]
 - Load the crude extract (redissolved in a minimal amount of acidified water) onto the cartridge.[1][2]
 - Wash the cartridge with acidified water to remove sugars and other polar impurities.[1][2]
 - Elute the anthocyanin fraction with acidified methanol.[1][2]
- c. Further Purification (Optional):



- Sephadex LH-20 Chromatography: This size-exclusion chromatography can be used to separate anthocyanins based on their molecular size.[2]
- Preparative High-Performance Liquid Chromatography (HPLC): This is the final step to obtain highly pure Peonidin 3-rutinoside.[2]
 - Column: C18 reverse-phase column.[2]
 - Mobile Phase: A gradient of Solvent A (acidified water, e.g., with 5% formic acid) and Solvent B (acetonitrile or methanol).[2]

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

HPLC coupled with a Diode-Array Detector (DAD) is a standard method for quantifying **Peonidin 3-rutinoside**.[1]

- Instrumentation: HPLC system with a DAD.
- · Column: C18 analytical column.
- Mobile Phase: A gradient elution using acidified water and methanol or acetonitrile.
- Detection: The DAD is set to monitor absorbance at the visible maximum of anthocyanins (around 520 nm).
- Quantification: A standard curve is generated using a purified Peonidin 3-rutinoside standard. The peak area in the sample chromatogram is then used to calculate its concentration.[1]

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable DPPH radical.[7]

- Procedure:
 - Prepare a 0.1 mM solution of DPPH in methanol.[7]



- Prepare a stock solution of **Peonidin 3-rutinoside** in methanol and perform serial dilutions.[7]
- Mix the DPPH solution with the sample solutions.
- Incubate the mixture in the dark at room temperature.
- Measure the absorbance at a specific wavelength (e.g., 517 nm).
- The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined. A lower IC50 value indicates greater antioxidant potency.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.[7]

- Procedure:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of **Peonidin 3-rutinoside** for a specified period.
 - Add MTT solution to each well and incubate. Viable cells will convert the yellow MTT to a purple formazan product.[7]
 - Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
 - Measure the absorbance at approximately 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]

Signaling Pathways and Molecular Mechanisms

Peonidin 3-rutinoside is believed to exert its biological effects by modulating key cellular signaling pathways.[2] Understanding these interactions is crucial for its development as a therapeutic agent.



PI3K/Akt Signaling Pathway

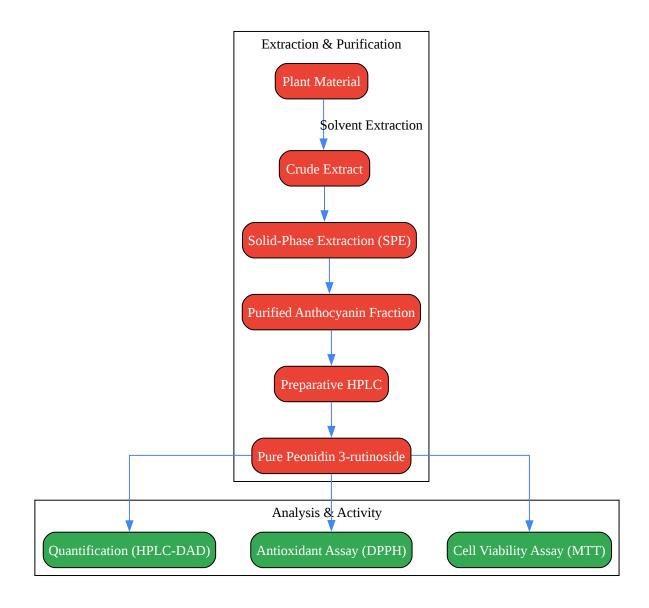
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[2] Dysregulation of this pathway is implicated in diseases like cancer. [2] Research on structurally similar anthocyanins suggests that **Peonidin 3-rutinoside** may modulate this pathway by influencing the activity of PI3K and the subsequent phosphorylation of Akt.[1][2] This can lead to the downstream regulation of proteins involved in cell cycle progression and apoptosis.[2]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway regulates processes like cell proliferation, inflammation, and apoptosis.[2] **Peonidin 3-rutinoside** is thought to exert anti-inflammatory and pro-apoptotic effects by modulating the activity of upstream kinases in the MAPK cascade, thereby influencing the activation of key proteins like JNK and p38.[2] For instance, the related compound Peonidin 3-glucoside has been shown to inhibit lung cancer metastasis by attenuating the phosphorylation of ERK1/2, a member of the MAPK family.[8]

Visualizations

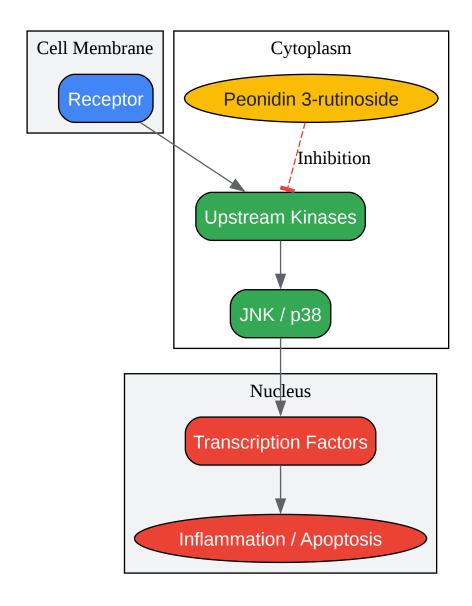




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General workflow for extraction, purification, and analysis of **Peonidin 3-rutinoside**.

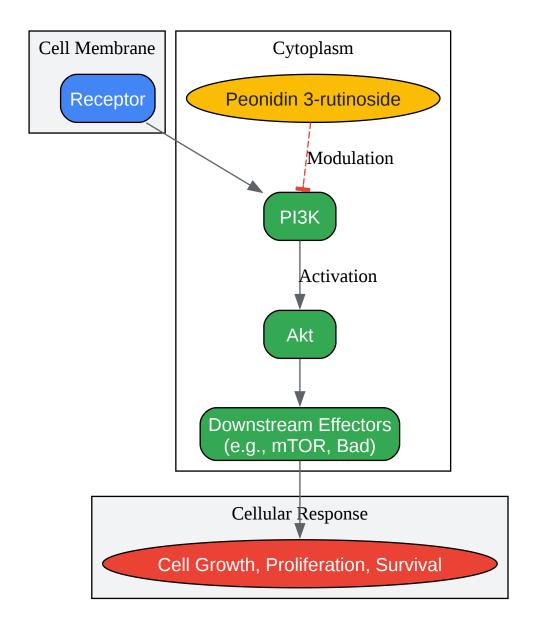




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Modulation of the MAPK signaling pathway by **Peonidin 3-rutinoside**.





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Putative modulation of the PI3K/Akt signaling pathway by **Peonidin 3-rutinoside**.

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